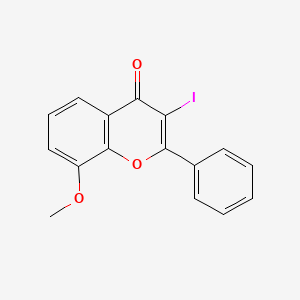![molecular formula C17H25N3O5 B8298702 diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate](/img/structure/B8298702.png)
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate
Vue d'ensemble
Description
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is an organic compound that serves as an important intermediate in organic synthesis. It is primarily used in the synthesis of various pharmaceuticals and biologically active molecules. The compound is characterized by its crystalline powder form, white to light yellow in color, and has a molecular formula of C14H21N3O5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
Step 2: The oximidomalonate is then reduced using zinc powder in the presence of acetic anhydride to yield diethyl acetamidomalonate.
Step 3:
-
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
-
Alkylation
-
Hydrolysis and Decarboxylation
- The compound can be hydrolyzed and decarboxylated to yield α-amino acids. This involves the hydrolysis of ester groups followed by decarboxylation under acidic conditions .
Common Reagents and Conditions
Reagents: Sodium ethoxide, benzyl chloride, hydrochloric acid.
Conditions: Reactions are typically carried out in ethanol or other suitable solvents at controlled temperatures.
Major Products
Applications De Recherche Scientifique
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate is widely used in scientific research due to its versatility:
Chemistry: It serves as a precursor for the synthesis of α-amino acids and other complex organic molecules.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, including antibiotics like lincomycin.
Industry: The compound is used in the production of fine chemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate involves its role as a building block in organic synthesis. It participates in various chemical reactions, leading to the formation of more complex molecules. The molecular targets and pathways involved depend on the specific reactions and the final products formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl acetamidomalonate: A simpler analog used in similar synthetic applications.
Diethyl malonate: Used as a starting material for the synthesis of diethyl 2-acetamido-2-(2-(6-amino-4-methylpyrid-2-yl)ethyl)malonate.
Uniqueness
Propriétés
Formule moléculaire |
C17H25N3O5 |
|---|---|
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
diethyl 2-acetamido-2-[2-(6-amino-4-methylpyridin-2-yl)ethyl]propanedioate |
InChI |
InChI=1S/C17H25N3O5/c1-5-24-15(22)17(20-12(4)21,16(23)25-6-2)8-7-13-9-11(3)10-14(18)19-13/h9-10H,5-8H2,1-4H3,(H2,18,19)(H,20,21) |
Clé InChI |
HGVYXVBMCUNZJH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC1=NC(=CC(=C1)C)N)(C(=O)OCC)NC(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Chloro-2-[(6-chloropyridin-2-yl)amino]benzonitrile](/img/structure/B8298676.png)




![[1-(4-Nitrophenyl)ethyl] methanesulfonate](/img/structure/B8298712.png)


